5-(2-methoxyphenyl)-2,3-dihydro-1H-indole
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Overview
Description
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxy group attached to the phenyl ring, which is connected to the indole core structure. The presence of the methoxy group can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the indole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen or nitro groups onto the aromatic ring.
Scientific Research Applications
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The methoxy group can influence the compound’s binding affinity to receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a crucial role in mood regulation and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-1H-indole: This compound has a methoxy group at the para position of the phenyl ring, which can lead to different chemical and biological properties.
1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound features a tetrazole ring instead of an indole ring, resulting in distinct reactivity and applications.
Uniqueness
5-(2-Methoxyphenyl)-2,3-dihydro-1H-indole is unique due to its specific substitution pattern and the presence of the methoxy group, which can enhance its biological activity and chemical reactivity compared to other indole derivatives.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-17-15-5-3-2-4-13(15)11-6-7-14-12(10-11)8-9-16-14/h2-7,10,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAJNOCXVBFMSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC3=C(C=C2)NCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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